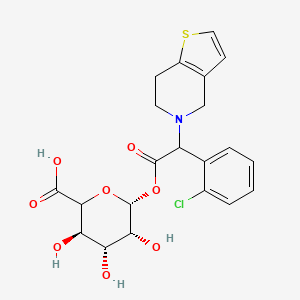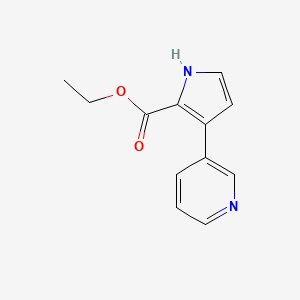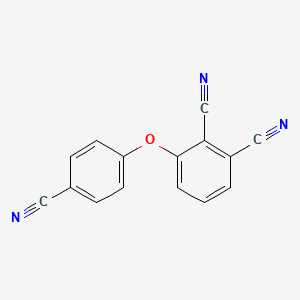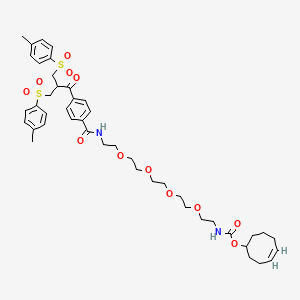
Bis-sulfone-PEG4-TCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-sulfone-PEG4-TCO is a multifunctional compound that contains two sulfone groups, four polyethylene glycol (PEG) monomers, and a terminal carboxylic acid (TCO) group. This compound is water-soluble and is commonly used in biomedical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-sulfone-PEG4-TCO is synthesized through a series of chemical reactions that involve the introduction of sulfone groups and PEG monomers. The synthetic route typically involves the following steps:
Formation of the PEG Backbone: The PEG backbone is synthesized by polymerizing ethylene oxide.
Introduction of Sulfone Groups: Sulfone groups are introduced through sulfonation reactions, which involve the reaction of the PEG backbone with sulfonating agents.
Attachment of TCO Group: The terminal carboxylic acid (TCO) group is attached through esterification or amidation reactions
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to form the PEG backbone.
Sulfonation: Controlled sulfonation reactions to introduce sulfone groups.
Purification: Purification steps such as filtration, crystallization, and chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
Bis-sulfone-PEG4-TCO undergoes various chemical reactions, including:
Bis-alkylation: This reaction involves the conjugation of thiols derived from cysteine residues of reduced disulfide bonds.
Click Chemistry: The TCO group enables fast click chemistry with tetrazine under mild conditions.
Common Reagents and Conditions
Bis-alkylation: Common reagents include reducing agents such as dithiothreitol (DTT) and thiol-containing compounds.
Click Chemistry: Tetrazine-functionalized molecules are used as reagents.
Major Products Formed
Scientific Research Applications
Bis-sulfone-PEG4-TCO has a wide range of scientific research applications, including:
Chemistry: Used as a labeling reagent for site-specific conjugation of proteins and peptides.
Biology: Employed in bioconjugation reactions to study protein-protein interactions and cellular processes.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of high-purity PEG linkers for various industrial applications.
Mechanism of Action
Bis-sulfone-PEG4-TCO exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Similar Compounds
Bis-sulfone-PEG4-DBCO: Contains a DBCO group instead of a TCO group.
Bis-sulfone-PEG4-NHS Ester: Contains an NHS ester group for amine-reactive conjugation.
Bis-sulfone-PEG4-Azide: Contains an azide group for click chemistry reactions with alkynes.
Uniqueness
Bis-sulfone-PEG4-TCO is unique due to its combination of bis-sulfone groups, PEG spacer, and TCO group. This combination provides high solubility, biocompatibility, and versatility in bioconjugation reactions. The TCO group enables fast and efficient click chemistry with tetrazine-functionalized molecules, making it highly suitable for various biomedical and industrial applications .
Properties
Molecular Formula |
C44H58N2O12S2 |
|---|---|
Molecular Weight |
871.1 g/mol |
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C44H58N2O12S2/c1-34-10-18-40(19-11-34)59(50,51)32-38(33-60(52,53)41-20-12-35(2)13-21-41)42(47)36-14-16-37(17-15-36)43(48)45-22-24-54-26-28-56-30-31-57-29-27-55-25-23-46-44(49)58-39-8-6-4-3-5-7-9-39/h3-4,10-21,38-39H,5-9,22-33H2,1-2H3,(H,45,48)(H,46,49)/b4-3+ |
InChI Key |
PGQJJPZJFKHZKP-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCC/C=C/CC4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCNC(=O)OC4CCCC=CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)
![6-[2-(4-Hydroxy-3-iodo-5-nitrophenyl)acetamido]hexanoic acid](/img/structure/B13710536.png)
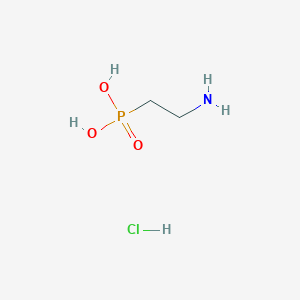

![4-(methoxymethyl)-6-methyl-5-nitro-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B13710551.png)
![(1S)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13710554.png)

![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)
